molecular formula C23H27N2O7P B11403524 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11403524
M. Wt: 474.4 g/mol
InChI Key: FBWURJXKDSAWFN-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the tubulin protein, inhibiting its polymerization into microtubules, which leads to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known tubulin inhibitors such as paclitaxel and vinblastine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a phosphonate ester. This unique structure allows it to interact with biological targets in ways that are distinct from other tubulin inhibitors, potentially leading to different pharmacological profiles and therapeutic applications .

Properties

Molecular Formula

C23H27N2O7P

Molecular Weight

474.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H27N2O7P/c1-4-30-33(26,31-5-2)23-22(24-14-17-8-11-19-20(12-17)29-15-28-19)32-21(25-23)13-16-6-9-18(27-3)10-7-16/h6-12,24H,4-5,13-15H2,1-3H3

InChI Key

FBWURJXKDSAWFN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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